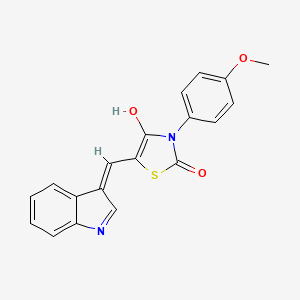![molecular formula C18H24F3NO5 B6079633 N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate, also known as TC-2153, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects on neurological disorders. In
作用机制
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate works by modulating the activity of a protein called RasGAP, which is involved in the regulation of cellular signaling pathways. By inhibiting the activity of RasGAP, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of another protein called Ras, which is important for neuronal growth and survival. This, in turn, can lead to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of Ras, which is important for neuronal growth and survival. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of many neurological disorders. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
实验室实验的优点和局限性
One of the main advantages of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate is its well-established synthesis method, which allows for easy reproduction in a laboratory setting. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, making it an attractive candidate for further research. However, there are also limitations to the use of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in lab experiments. For example, the effects of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate may vary depending on the specific neurological disorder being studied and the stage of the disease.
未来方向
There are several future directions for the research on N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more specific and potent inhibitors of RasGAP. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate and its potential therapeutic effects on neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in humans.
合成方法
The synthesis of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate involves a series of chemical reactions, starting with the reaction between 3-(trifluoromethyl)phenol and 4-chlorobutanal, followed by the reaction between the resulting intermediate and cyclopentylamine. The final step involves the formation of the oxalate salt. The synthesis method of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been well-established and can be easily reproduced in a laboratory setting.
科学研究应用
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can improve cognitive function and reduce the accumulation of toxic proteins in the brain. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to have potential therapeutic effects on other neurological disorders, such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO.C2H2O4/c17-16(18,19)13-6-5-9-15(12-13)21-11-4-3-10-20-14-7-1-2-8-14;3-1(4)2(5)6/h5-6,9,12,14,20H,1-4,7-8,10-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNONZNHUKZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![5-{[(3-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6079622.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)